molecular formula C13H17NO B15314501 5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one

5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one

Cat. No.: B15314501
M. Wt: 203.28 g/mol
InChI Key: FCWJMYNAAQCYIY-UHFFFAOYSA-N
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Description

5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one typically employs the liquid phase method due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-5-(2-phenylethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-5-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(10-8-12(15)14-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWJMYNAAQCYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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